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molecular formula C13H15FN2 B1338380 6-fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 76315-55-4

6-fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No. B1338380
M. Wt: 218.27 g/mol
InChI Key: VNEIHOLJEZRVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335127

Procedure details

A mixture of 24 parts of 1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine, 70 parts of potassium hydroxide, 495 parts of 1,2-ethanediol and 80 parts of water is stirred and refluxed for 6 hours. The reaction mixture is cooled and 500 parts of water are added while stirring. The precipitated product is filtered off, washed with water and petroleumether and dried in vacuo at 80° C., yielding 16 parts of 6-fluoro-3-(4-piperidinyl)-1H-indole; mp. 224° C.
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[C:23]3[C:18](=[CH:19][C:20]([F:24])=[CH:21][CH:22]=3)[NH:17][CH:16]=2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[OH-].[K+].C(O)CO>O>[F:24][C:20]1[CH:19]=[C:18]2[C:23]([C:15]([CH:12]3[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]3)=[CH:16][NH:17]2)=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)C1=CNC2=CC(=CC=C12)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with water and petroleumether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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